molecular formula C11H16N2S B3989249 1-(2,6-Dimethylphenyl)-3-ethylthiourea

1-(2,6-Dimethylphenyl)-3-ethylthiourea

Cat. No. B3989249
M. Wt: 208.33 g/mol
InChI Key: AVPJDTSWZGZVEO-UHFFFAOYSA-N
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Patent
US07135492B2

Procedure details

2,6-Dimethylphenyl isothiocyanate (16.3 g; 0.1 mol) was added dropwise to 110 mL of 70% aqueous ethylamine solution. The mixture was stirred for 1 hour at ambient temperature. Excess ethylamine was evaporated under a stream of nitrogen. The mixture was diluted with water (100 mL). The solid was collected by filtration and washed with water and dried to give 20.0 g of N-(2,6-dimethylphenyl)-N′-ethylthiourea.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]=[C:10]=[S:11].[CH2:12]([NH2:14])[CH3:13]>>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH:9][C:10]([NH:14][CH2:12][CH3:13])=[S:11]

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N=C=S
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess ethylamine was evaporated under a stream of nitrogen
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (100 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(=S)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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